Cyclohexylideneacetonitrile

Description

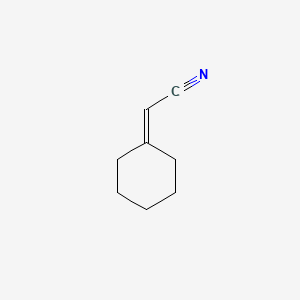

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylideneacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRQRRQHXZCEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC#N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063459 | |

| Record name | Acetonitrile, cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4435-18-1 | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4435-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2-cyclohexylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCR3W52974 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Spectroscopic Guide to Cyclohexylideneacetonitrile: Unveiling Molecular Structure through NMR, IR, and MS Data

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of cyclohexylideneacetonitrile, a valuable building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectroscopic signatures, providing practical insights for compound characterization and quality control.

Introduction: The Molecular Blueprint of this compound

This compound, with the chemical formula C₈H₁₁N, is an α,β-unsaturated nitrile. Its structure, featuring a cyclohexyl ring directly attached to a nitrile-substituted vinyl group, gives rise to a unique set of spectroscopic characteristics. Understanding these characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity in chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a detailed molecular portrait of this versatile compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound reveals the distinct electronic environments of the protons in the molecule. The data presented here is based on a spectrum acquired in carbon tetrachloride (CCl₄).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in CCl₄

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 5.08 | multiplet | 1H | Olefinic proton (=CH-CN) |

| 2.0 – 2.8 | multiplet | 4H | Allylic methylene protons of the cyclohexyl ring |

| 1.25 – 2.0 | multiplet | 6H | Methylene protons of the cyclohexyl ring |

Interpretation and Causality:

The downfield chemical shift of the olefinic proton at 5.08 ppm is a direct consequence of its vinylic nature and the deshielding effect of the electron-withdrawing nitrile group. The multiplet nature of this signal arises from coupling with the adjacent allylic protons on the cyclohexyl ring.

The protons on the cyclohexyl ring are observed as two distinct multiplets. The protons at the allylic positions (adjacent to the double bond) are deshielded relative to the other methylene protons of the ring, hence their resonance in the 2.0 – 2.8 ppm region. The remaining six protons of the cyclohexyl ring appear as a complex multiplet in the more upfield region of 1.25 – 2.0 ppm, which is typical for saturated carbocyclic systems.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Table 2: Key ¹³C NMR Chemical Shift for this compound

| Carbon Atom | Reported Chemical Shift (δ) ppm |

| Nitrile Carbon (-C≡N) | ~118 |

Expert Insights:

The chemical shift of the nitrile carbon is a highly diagnostic feature in the ¹³C NMR spectrum. Its appearance around 118 ppm is characteristic of α,β-unsaturated nitriles. The other carbon signals would be expected in the typical regions for sp² hybridized carbons of the double bond and sp³ hybridized carbons of the cyclohexyl ring. The quaternary carbon of the double bond would appear further downfield compared to the CH carbon.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2225 | C≡N stretch | α,β-Unsaturated Nitrile |

| ~1640 | C=C stretch | Alkene |

| ~2930 and ~2860 | C-H stretch | Alkanes (Cyclohexyl) |

Mechanistic Interpretation:

The most prominent and diagnostic peak in the IR spectrum of this compound is the sharp, strong absorption band around 2225 cm⁻¹. This absorption is characteristic of the stretching vibration of the carbon-nitrogen triple bond in a nitrile that is conjugated with a carbon-carbon double bond. The conjugation slightly lowers the frequency compared to a saturated nitrile.

The C=C stretching vibration of the alkene appears around 1640 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl ring are observed as strong bands around 2930 and 2860 cm⁻¹.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. While a specific experimental mass spectrum for this compound was not found in the searched literature, a discussion of the expected fragmentation patterns can be provided based on the known behavior of related compounds. The molecular weight of this compound is 121.18 g/mol .[3]

Expected Fragmentation Pathways:

Upon electron ionization (EI), this compound would be expected to form a molecular ion (M⁺) at m/z = 121. The fragmentation of this molecular ion would likely proceed through several pathways:

-

Loss of a hydrogen radical: This would result in a fragment ion at m/z = 120.

-

Loss of a methyl radical: Cleavage of a C-C bond in the cyclohexyl ring could lead to the loss of a methyl group (CH₃•), resulting in a fragment at m/z = 106.

-

Retro-Diels-Alder reaction: The cyclohexene ring could undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (C₂H₄) and the formation of a radical cation at m/z = 93.

-

Cleavage of the cyclohexyl ring: Various other fragmentations of the cyclohexyl ring can be expected, leading to a complex pattern of ions in the lower mass region.

It is important to note that for definitive analysis, comparison with an experimental mass spectrum from a reliable source is essential. For comparison, the NIST WebBook provides a mass spectrum for the isomer 1-Cyclohexene-1-acetonitrile, which would show some similar and some distinct fragmentation patterns.[4]

Experimental Protocols: A Guide to Data Acquisition

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled experiment is typically performed to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and complementary approach to the comprehensive characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the different types of protons, while the characteristic IR absorption for the nitrile group provides a quick and reliable functional group identification. Mass spectrometry, in turn, confirms the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This guide provides the foundational spectroscopic knowledge necessary for any scientist working with this important chemical intermediate.

References

-

Organic Syntheses. Acetonitrile, cyclohexylidene-. [Link]

-

MDPI. Four New this compound Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza). [Link]

-

PubChem. Acetonitrile, 2-cyclohexylidene- | C8H11N | CID 97105. [Link]

-

NIST WebBook. 1-Cyclohexene-1-acetonitrile. [Link]

-

MDPI. Four New this compound Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza). [Link]

Diagrams

Caption: Workflow for the spectroscopic analysis of this compound.

Sources

Structural Elucidation of Labile Intermediates: In-Situ Cryo-Crystallography of Cyclohexylideneacetonitrile

Content Type: Technical Whitepaper & Methodological Guide Subject: In-Situ Crystallization and Structural Analysis of Low-Melting Nitriles Target Audience: Structural Biologists, Process Chemists, and Solid-State Scientists

Executive Summary

Cyclohexylideneacetonitrile (CAS 4435-18-1) represents a class of labile organic intermediates often encountered in pharmaceutical synthesis—specifically as a precursor in the synthesis of venlafaxine analogs and other CNS-active agents. At standard temperature and pressure (STP), this compound exists as a liquid/oil (BP ~223°C), rendering standard single-crystal X-ray diffraction (SCXRD) impossible.

This guide details the advanced In-Situ Cryo-Crystallography protocol required to determine its solid-state structure. By utilizing Optical Heating and Crystallization Devices (OHCD) or zone-melting techniques, researchers can transition this amorphous liquid into a diffraction-quality single crystal directly within the goniometer capillary.

Part 1: The Physicochemical Challenge

Before attempting structural solution, the physical constraints of the analyte must be defined to select the correct crystallization vector.

| Property | Value / Characteristic | Implication for Analysis |

| State (STP) | Colorless to yellow oil | Requires in-situ solidification; standard mounting fails. |

| Boiling Point | ~223°C (760 mmHg) | High thermal stability allows for zone melting without degradation. |

| Functional Group | Strong dipole moment (~3.5–4.0 D); drives antiparallel packing. | |

| Conformational Risk | Exocyclic double bond | Restricts cyclohexyl ring flexibility; prone to disorder. |

The Core Problem: The lack of a stable lattice at room temperature prevents the isolation of a seed crystal. The solution lies in manipulating the phase diagram on the diffractometer to locate the "zone of nucleation."

Part 2: The Protocol – In-Situ Cryo-Crystallography

This workflow utilizes a modified zone-melting technique, often assisted by an IR laser (OHCD method) or controlled gas stream interruption, to grow a single crystal from the frozen glass state.

Phase 1: Sample Mounting & Vitrification

-

Capillary Selection: Draw the neat liquid this compound into a 0.3 mm Lindemann glass or amorphous PET capillary.

-

Critical Step: Centrifuge the capillary to remove air bubbles. Seal both ends with flame or epoxy.

-

-

Flash Cooling: Mount the capillary on the goniometer head. Flash cool the stream to 100 K (using liquid nitrogen cryostream).

-

Observation: The sample will likely form an amorphous glass or a polycrystalline powder (opaque appearance).

-

Phase 2: The Zone Melting Process (OHCD)

To convert the polycrystal/glass into a single crystal, we must establish a localized solid-liquid interface.

-

Melting Point Determination: Slowly raise the temperature of the cryostream (5 K/min) until the entire sample melts (becomes transparent). Note this temperature (

). -

Annealing: Lower temperature to

. -

Zone Melting: Focus a CO

laser or use a micro-heater nozzle to create a small molten zone on the capillary. -

Traverse: Move the molten zone along the capillary axis at a rate of 0.1–0.5 mm/h.

Phase 3: Data Collection Strategy

-

Temperature: Maintain 100 K throughout collection to prevent melting.

-

Strategy: Collect a full sphere of data (Redundancy > 4.0).

-

Exposure: Short exposures (10–20s) are recommended initially to prevent ice ring formation from atmospheric moisture on the capillary exterior.

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from liquid precursor to solved structure using the OHCD method.

Figure 1: The In-Situ Cryo-Crystallography workflow for converting liquid nitriles into diffraction-quality crystals.

Part 4: Structural Analysis & Expected Metrics

Once the dataset is solved, the analysis of this compound focuses on the geometry of the conjugated system and the packing forces driven by the nitrile group.

Intramolecular Geometry

The molecule possesses a rigid exocyclic double bond. The critical geometric parameters to validate your solution against CSD averages are:

| Parameter | Atom Pair | Expected Value (Å/°) | Structural Insight |

| Nitrile Bond | Typical | ||

| Conjugated Alkene | Exocyclic double bond character. | ||

| Single Bond | Shortened due to | ||

| Linearity | Deviation indicates packing stress or disorder. | ||

| Ring Pucker | Cyclohexyl Ring | Chair / Twist-Boat | The |

Intermolecular Packing & Interactions

Nitriles are notorious for forming specific interaction motifs to stabilize their large dipole moments.

-

Antiparallel Dimers: Expect the nitrile groups of adjacent molecules to align in an antiparallel fashion (Head-to-Tail). This cancels the net dipole moment of the unit cell.

-

C-H...N Hydrogen Bonding: The nitrogen atom acts as a weak proton acceptor. Look for contacts between the nitrile N and the allylic protons (C2/C6 of the ring) of neighboring molecules.

Part 5: Interaction Topology

The following diagram visualizes the expected dipole-dipole stabilization network in the crystal lattice.

Figure 2: Topological map of expected intermolecular forces, highlighting dipole cancellation and weak hydrogen bonding.

References

-

Dey, D., & Chopra, D. (2014).[8][9] The Art of in situ Cryocrystallization. Resonance, 19, 1104–1120. Link

-

Boese, R. (2014). In Situ Crystallization Techniques.[8][9] In: Crystallography of Structural Biology and Drug Design. Link

-

Allen, F. H., et al. (1987). The Cambridge Structural Database: A Quarter of a Million Crystal Structures and Rising. Acta Crystallographica Section B. Link

-

Organic Syntheses. (1974). This compound.[3][7][10][11][12] Org.[1][3][10] Synth. 54, 18. Link

-

NIST Chemistry WebBook. (2023). 1-Cyclohexene-1-acetonitrile (this compound) Thermochemical Data. Link

Sources

- 1. uomosul.edu.iq [uomosul.edu.iq]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetonitrile, cyclohexylidene- | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. Acetonitrile, 2-cyclohexylidene- | C8H11N | CID 97105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Cyclohexene-1-acetonitrile [webbook.nist.gov]

- 12. 4435-18-1,this compound [lookchemicals.com]

theoretical studies on cyclohexylideneacetonitrile stability

An In-Depth Technical Guide to the Theoretical Analysis of Cyclohexylideneacetonitrile Stability

Introduction

This compound is a versatile organic molecule characterized by a cyclohexyl ring attached to an acrylonitrile moiety via an exocyclic double bond. As an α,β-unsaturated nitrile, it serves as a valuable building block in a variety of chemical transformations, including Michael additions, cycloadditions, and the synthesis of more complex carbo- and heterocyclic systems.[1][2] The stability of this molecule is a critical determinant of its reactivity, shelf-life, and utility in synthetic applications, particularly in the fields of medicinal chemistry and materials science.

The structural stability of this compound is primarily governed by two key factors:

-

Regioisomeric Equilibrium: The position of the double bond can lead to two different regioisomers: the α,β-unsaturated isomer (this compound) and the β,γ-unsaturated isomer (2-(1-cyclohexenyl)acetonitrile). The relative stability of these isomers dictates the predominant form under thermodynamic control.[3]

-

Conformational Dynamics: The inherent flexibility of the six-membered cyclohexyl ring allows it to adopt several conformations, such as the chair, boat, and twist-boat forms.[4] The interplay between the ring's conformation and the steric and electronic demands of the exocyclic cyanomethylene group significantly influences the molecule's overall energy landscape.

This technical guide provides a comprehensive framework for the theoretical investigation of this compound's stability using modern computational chemistry techniques. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and related molecular systems. We will delve into the causality behind methodological choices, provide validated protocols for computational analysis, and present a clear path for interpreting the results.

Pillar 1: Theoretical Methodologies for Stability Assessment

The cornerstone of modern molecular stability analysis is quantum chemistry, with Density Functional Theory (DFT) offering a robust balance of accuracy and computational efficiency for molecules of this size.[5][6]

Causality in Method Selection: The "Why" Behind the "How"

The choice of a specific DFT functional and basis set is not arbitrary; it is dictated by the chemical nature of the system and the properties being investigated.

-

Functionals: For systems like this compound, which involve both saturated (cyclohexyl ring) and unsaturated (nitrile and double bond) components, hybrid functionals are often a reliable choice.

-

B3LYP: A widely used and well-benchmarked functional, B3LYP provides a good starting point for geometry optimizations and frequency calculations.[5]

-

M06-2X: This functional is particularly well-suited for systems where non-covalent interactions and thermochemistry are important, offering higher accuracy for main-group chemistry.[7]

-

ωB97X-D: This long-range corrected functional includes empirical dispersion corrections, making it an excellent choice for accurately modeling subtle conformational energies and potential steric clashes within the molecule.[8]

-

-

Basis Sets: The basis set determines the mathematical representation of atomic orbitals.

-

Pople Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and suitable for initial geometry optimizations and conformational searches. The inclusion of polarization (d) and diffuse + functions is crucial for accurately describing the electronic structure of the double bond and the nitrile group.

-

Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): For highly accurate single-point energy calculations on optimized geometries, these larger basis sets are recommended to achieve better convergence of the calculated energies.

-

Protocol Validation: The Self-Validating System

Every computational protocol must include steps for self-validation. In the context of stability analysis, this is primarily achieved through frequency calculations . After every geometry optimization, a frequency calculation must be performed.

-

A true energy minimum (a stable conformer or isomer) will have zero imaginary frequencies.

-

A first-order saddle point (a transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., bond rotation).[9]

This step is non-negotiable as it validates the nature of the stationary point found on the potential energy surface.

Part 2: Conformational Landscape of the Cyclohexyl Ring

The stability of this compound is profoundly affected by the conformation of the cyclohexyl ring. While the chair conformation is typically the most stable for substituted cyclohexanes, the steric strain introduced by the exocyclic sp2 hybridized carbon can alter the energetic landscape.[10] A thorough conformational analysis is therefore the first step in any stability study.

Experimental Protocol: Computational Conformational Search

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).

-

Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as molecular mechanics (e.g., MMFF94) or a semi-empirical method, to obtain a reasonable starting geometry.

-

Conformational Scan:

-

Identify the key rotatable bonds and dihedral angles within the cyclohexyl ring.

-

Perform a relaxed potential energy surface scan by systematically rotating these dihedrals (e.g., in 15-30 degree increments). At each step, the remaining geometrical parameters are optimized. This helps to identify potential energy minima corresponding to different conformers (chair, twist-boat, etc.).

-

-

Full Optimization and Validation:

-

Take the lowest energy structures from the scan and perform a full geometry optimization using a more robust DFT method (e.g., ωB97X-D/6-31G(d)).

-

For each optimized structure, perform a frequency calculation at the same level of theory to confirm it is a true minimum (no imaginary frequencies).

-

-

High-Accuracy Energy Calculation: For the validated conformers, perform a final single-point energy calculation with a larger basis set (e.g., ωB97X-D/6-311+G(d,p)) to obtain more accurate relative energies.

Data Presentation: Conformational Energy Summary

The results of the conformational analysis should be summarized in a clear, structured table.

| Conformer | Point Group | Relative Energy (kcal/mol) | Gibbs Free Energy Correction (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Chair | C1 | 0.00 | 0.00 | 0.00 | 98.5 |

| Twist-Boat | C2 | 5.50 | -0.25 | 5.25 | 1.5 |

| Boat | Cs | 6.80 | -0.40 | 6.40 | <0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: Computational Workflow for Conformational Analysis

Caption: A typical workflow for the computational conformational analysis of this compound.

Part 3: Regioisomeric Stability: α,β- vs. β,γ-Isomers

The condensation reaction used to synthesize this compound can potentially yield two regioisomers: the α,β-unsaturated product and the β,γ-unsaturated isomer.[3] The extended conjugation of the C=C double bond with the nitrile group in the α,β-isomer is expected to render it the thermodynamically more stable product. Computational chemistry allows for the precise quantification of this stability difference.

Visualization: Equilibrium of this compound Isomers

Caption: Thermodynamic equilibrium between the β,γ- and the more stable conjugated α,β-isomer.

Experimental Protocol: Calculating Relative Isomer Stability

-

Build Isomers: Construct 3D models for both the α,β- and β,γ-isomers.

-

Conformational Analysis: For each isomer, perform the full conformational analysis as described in Part 2 to locate its global minimum energy structure.

-

Optimization and Validation: Perform a final, high-level geometry optimization and frequency calculation (e.g., at the ωB97X-D/6-311+G(d,p) level) for the lowest energy conformer of each isomer.

-

Energy Extraction: From the output files, extract the electronic energies (E), enthalpies (H), and Gibbs free energies (G).

-

Calculate Relative Stabilities: Compute the difference in these thermodynamic quantities between the two isomers (e.g., ΔG = G(β,γ) - G(α,β)). A positive value indicates that the α,β-isomer is more stable.

Data Presentation: Thermodynamic Stability of Regioisomers

| Isomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| β,γ-Unsaturated | 2.5 | 2.3 | 2.1 |

| α,β-Unsaturated | 0.0 | 0.0 | 0.0 |

Note: The data presented in this table is hypothetical, based on the expected higher stability of the conjugated system, and for illustrative purposes only.

Part 4: A Predictive Look at Rotational Barriers and E/Z Isomerism

While the parent this compound does not exhibit E/Z isomerism, substituted derivatives do. Understanding the rotational barrier around the exocyclic C=C bond is crucial for predicting the configurational stability of such derivatives. This analysis involves locating the transition state for rotation.[7][9]

Experimental Protocol: Calculating the Rotational Energy Barrier

-

Model System: Build the E- and Z-isomers of a model system, for example, (1-cyanomethylidene)cyclohexane-2-carbonitrile.

-

Optimize Isomers: Fully optimize the geometry of both the E- and Z-isomers and confirm they are energy minima via frequency calculations.

-

Potential Energy Surface (PES) Scan:

-

Define the dihedral angle corresponding to the rotation around the exocyclic C=C bond.

-

Perform a relaxed PES scan, rotating this dihedral from 0° to 180°.

-

The maximum point on this scan provides an initial guess for the transition state (TS) geometry.

-

-

Transition State Optimization:

-

Use the geometry from the peak of the PES scan as the starting point for a TS optimization (e.g., using the OPT=(TS, CALCFC, NOEIGEN) keyword in Gaussian).[9]

-

Perform a frequency calculation on the optimized TS structure. A valid TS will have exactly one imaginary frequency.

-

-

Barrier Calculation: The activation energy (rotational barrier) is the difference in energy between the transition state and the more stable ground-state isomer.

Visualization: Hypothetical Rotational Energy Profile

Caption: A potential energy surface diagram for E/Z isomerization via rotation around the C=C bond.

References

-

Martinez, J. (2023). Computational Study of the Rotational Barrier in Indole Derivatives. Texas A&M University-Commerce. [Link]

-

Zabala, A. G., et al. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. Molecules, 26(21), 6524. [Link]

-

Feshin, D. B., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 535. [Link]

-

Arseniyadis, S., Kyler, K., & Watt, D. S. (1982). Acetonitrile, cyclohexylidene-. Organic Syntheses, 60, 1. [Link]

-

Feshin, D. B., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 535. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97105, 2-Cyclohexylideneacetonitrile. [Link]

-

NPTEL-NOC IITM. (2019). Conformational Analysis of Cyclohexane_Part 1. YouTube. [Link]

-

Kirchhoff, W. H. (1972). Rotational isomerism and barriers to internal rotation in hydroxyacetonitrile from microwave spectroscopy. Journal of the Chemical Society, Faraday Transactions 2, 68, 1970-1974. [Link]

-

McCarthy, A. N. (2014). Consistent Acetonitrile Molecular Models for both Standard and Computationally Efficient Molecular Dynamics Studies. Asian Journal of Natural & Applied Sciences, 3(2). [Link]

-

Ghaffari, F., et al. (2020). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Nature Communications, 11(1), 3844. [Link]

-

Hansen, P. E. (2024). The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. Chemistry, 6(1), 1-22. [Link]

-

Imai, Y., et al. (2021). Effects of Geometrical Isomerism on Emissive Behaviour of Heteroleptic Cyclometalated Ir(III) Complexes. Dalton Transactions, 50(20), 6825-6832. [Link]

-

Karunathilake, A., & Kottawa Gamage, S. U. (2016). A Computational Study on the Stability of Dapdiamide D Conformers. ResearchGate. [Link]

-

He, H., & Liu, Y. (2022). Using Cost-Effective Density Functional Theory (DFT) to Calculate Equilibrium Isotopic Fractionation for Reactions Involving Large Molecules. ChemRxiv. [Link]

-

Rablen, P. R. (2000). Computational analysis of the solvent effect on the barrier to rotation about the conjugated C-N bond in methyl N, N-dimethylcarbamate. The Journal of Organic Chemistry, 65(23), 7930-7937. [Link]

-

Zambrano, C., et al. (2012). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Avances en Química, 7(2), 101-108. [Link]

-

Mori, K., et al. (2024). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 14(1), 1-8. [Link]

-

NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook. [Link]

-

Sakhaee, M., et al. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research, 17(2). [Link]

-

Cheng, J., et al. (2023). Controlling Mechanical Geometrical Isomerism. ChemRxiv. [Link]

-

Shezaf, A. A., et al. (2021). Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. The Journal of Organic Chemistry, 86(17), 11644-11653. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

cyclohexylideneacetonitrile mechanism of formation

Application Note: Strategic Utilization of Cyclohexylideneacetonitrile in Multicomponent Reaction (MCR) Design

) as a Core Electrophile in MCR Architectures Audience: Drug Discovery Chemists, Process Development ScientistsExecutive Summary

This compound (and its substituted derivatives) represents a pivotal "privileged structure" in the design of Multicomponent Reactions (MCRs). Acting primarily as a sterically constrained Michael acceptor, this scaffold serves as a gateway to spiro-cyclic architectures, fused heterocycles (e.g., 2-aminothiophenes, tetrahydroquinolines), and

This guide moves beyond standard textbook descriptions to address the causality of reaction design: how to modulate the electrophilicity of the

Mechanistic Grounding: The "Push-Pull" Activation

To successfully design MCRs using this compound, one must understand its reactivity profile compared to open-chain analogues.

-

Steric Anchoring: The cyclohexane ring locks the conformation, preventing cis/trans isomerization complications common in linear

-unsaturated nitriles. This pre-organization lowers the entropic cost of cyclization steps in MCRs. -

Electrophilic Tuning: The nitrile group (

-withdrawing,-

Design Implication: Successful MCRs require high-energy nucleophiles (e.g., nitronates, sulfur ylides) or catalytic activation (Lewis acids, organocatalysts) to overcome this steric barrier.

-

Pathway Visualization: Divergent Reactivity Nodes

Figure 1: Divergent synthetic pathways originating from the this compound scaffold.

Case Study & Protocol: The "Interrupted" Gewald Synthesis

While the classic Gewald reaction mixes a ketone, cyanoacetate, and sulfur, designing the reaction to start from (or pass through) the This compound intermediate allows for greater control over side products and the introduction of diversity at the nitrile position.

Target: Synthesis of Spiro[cyclohexane-1,4'-thieno[2,3-d]pyrimidine] derivatives (via 2-aminothiophene intermediate).

Experimental Protocol

Objective: Isolate the 2-aminothiophene scaffold via a 3-component condensation, validated by in-process controls.

Reagents:

-

Cyclohexanone (10 mmol) [Precursor to scaffold]

-

Activated Acetonitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (10 mmol)

-

Elemental Sulfur (

) (10 mmol atom equivalent) -

Base: Morpholine (Catalytic, 1.0 mmol)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

-

In-Situ Scaffold Formation (The Knoevenagel Step):

-

Action: Charge a 50 mL round-bottom flask with Cyclohexanone (0.98 g) and Malononitrile (0.66 g) in Ethanol (10 mL). Add Morpholine (0.1 mL).

-

Condition: Stir at room temperature for 20 minutes.

-

Checkpoint: TLC (Hexane:EtOAc 8:2) should show the disappearance of malononitrile and the appearance of the cyclohexylidenemalononitrile intermediate (

). -

Why: Pre-forming the alkene ensures that sulfur reacts with the conjugated system and not the free ketone, reducing tar formation.

-

-

The Multicomponent Assembly (The Gewald Step):

-

Action: Add elemental sulfur (0.32 g) to the stirring mixture.

-

Condition: Heat to reflux (

C) for 2–4 hours. -

Observation: The suspension will clarify as sulfur is consumed, followed by the precipitation of the solid product.

-

Mechanism:[1][2][3][4][5][6] The amine base activates sulfur (forming polysulfides) which attacks the nitrile; the resulting thiolate attacks the cyclohexylidene ring (Michael addition), followed by Thorpe-Ziegler cyclization.

-

-

Workup & Purification:

-

Action: Cool to

C. Filter the precipitate. -

Wash: Wash the cake with cold ethanol (

mL) to remove unreacted reagents. -

Drying: Vacuum dry at

C. -

Validation: Melting point check (Literature:

C for the malononitrile derivative) and

-

Data Summary Table: Solvent Effects on Yield

| Solvent | Dielectric Constant ( | Reaction Time (h) | Yield (%) | Note |

| Ethanol | 24.5 | 3.0 | 88 | Recommended (Green/Efficient) |

| Methanol | 33.0 | 4.5 | 82 | Slower precipitation |

| Toluene | 2.38 | 12.0 | 45 | Poor sulfur solubility |

| DMF | 36.7 | 1.5 | 70 | Difficult workup (product remains soluble) |

Advanced Application: Gabapentin Precursor Synthesis

The industrial relevance of this compound is best exemplified by the synthesis of Gabapentin . This process relies on a Michael addition that must be carefully controlled to prevent bis-addition.

Reaction Logic:

Critical Control Points:

-

Base Selection: Strong bases (KOH) can hydrolyze the nitrile. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) for cleaner Michael addition.

-

Temperature: Maintain

C. Higher temperatures promote polymerization of the nitromethane. -

Stoichiometry: Use excess Nitromethane (5–10 equiv.) as both reactant and solvent to drive the equilibrium and prevent the product (which is still a nitrile) from reacting further.

Mechanism Visualization: The Michael Cascade

Figure 2: Step-wise mechanism for the synthesis of the Gabapentin precursor.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Polymerization of the alkene | Add a radical inhibitor (e.g., Hydroquinone) or lower reaction temperature. Ensure inert atmosphere ( |

| Incomplete Conversion | Steric hindrance at | Switch to a more polar aprotic solvent (DMSO) to increase the nucleophilicity of the attacking species. |

| Hydrolysis of CN group | Wet solvent or excessive base strength | Dry solvents over molecular sieves (3Å). Use organic bases (DBU, Piperidine) instead of hydroxides. |

| Product Oiling Out | Impurities preventing crystallization | Seed with pure crystal if available. Use a mixed solvent system (EtOH/Water) to force precipitation. |

References

- Title: Process for the preparation of 1-aminomethyl-1-cyclohexaneacetic acid (Gabapentin).

-

Gewald Reaction Mechanism & Protocols

-

This compound Preparation

-

MCRs in Drug Discovery

Sources

- 1. mdpi.com [mdpi.com]

- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Rigidified malononitrile- and ketone-merocyanines in rigid environments | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

- 8. US6521788B2 - Process for the preparation of 1-aminomethyl-1-cyclohexaneacetic acid - Google Patents [patents.google.com]

Definitive Guide to the Synthesis of Cyclohexylideneacetonitrile

Executive Summary

Cyclohexylideneacetonitrile (CAS: 4435-18-1) is a critical

Standard condensation methods often yield the thermodynamically stable

| Target Molecule | Isomer Type | Structure | CAS |

| This compound | Exocyclic Double Bond | 4435-18-1 | |

| 1-Cyclohexenylacetonitrile | Endocyclic Double Bond | 4435-14-7 |

Historical Genesis & The Isomer Challenge

The "Standard Method" Trap

Early attempts to synthesize this compound relied on the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by thermal decarboxylation. While effective for forming C-C bonds, this route fails to produce the conjugated isomer.

-

The Failure Mode: The decarboxylation step typically occurs with migration of the double bond into the cyclohexane ring. This forms the endocyclic alkene (1-cyclohexenylacetonitrile), which is favored under the acidic/thermal conditions of the "classical" synthesis.

-

The Consequence: Researchers requiring the conjugated Michael acceptor for subsequent drug development steps were often left with the non-reactive deconjugated isomer.

The Breakthrough: Direct Condensation

The first robust, large-scale synthesis of pure this compound was solidified by DiBiase, Beadle, and Gokel (Organic Syntheses, 1984). They demonstrated that acetonitrile itself could serve as the nucleophile under solid-liquid phase transfer conditions (KOH/MeCN), bypassing the decarboxylation step entirely and locking the double bond in the conjugated position.

Mechanistic Analysis

The divergence in product outcome depends entirely on the synthetic pathway chosen.

Pathway A: Knoevenagel Route (Yields -Isomer)[2]

-

Condensation: Cyclohexanone + Cyanoacetic acid

Cyclohexylidenecyanoacetic acid.[2] -

Decarboxylation: Heating causes loss of

.[2] -

Isomerization: The protonation of the intermediate anion occurs at the

-carbon, pushing the double bond into the ring to relieve steric strain (A-value considerations), yielding 1-cyclohexenylacetonitrile .

Pathway B: Direct Anionic Condensation (Yields -Isomer)[2]

-

Deprotonation: KOH deprotonates acetonitrile (

) to form the cyanomethyl carbanion -

Addition: The carbanion attacks the cyclohexanone carbonyl.

-

Elimination: Dehydration of the intermediate cyanohydrin yields the exocyclic double bond. Because there is no decarboxylation event to generate a transient allylic anion, the double bond remains in the conjugated position.

Figure 1: Mechanistic divergence between the classical Knoevenagel route (red) and the direct acetonitrile condensation (green).[2]

Experimental Protocols

Protocol A: The DiBiase-Gokel Method (Primary Recommendation)

Reference: Org. Synth.1984 , 62, 179; Coll. Vol. 7, 1990 , 108.

Objective: Synthesis of >80% pure

Reagents

-

Cyclohexanone: 49.0 g (0.5 mol)

-

Acetonitrile: 350 mL (Excess, serves as solvent and reagent)

-

Potassium Hydroxide (KOH): 33.0 g (0.5 mol, 85% pellets)

-

Ether: For extraction

-

Sodium Sulfate: Drying agent

Step-by-Step Methodology

-

Setup: Equip a 1-L three-necked flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Base Preparation: Charge the flask with 33.0 g KOH and 250 mL acetonitrile. Heat to reflux with stirring.

-

Addition: Dissolve 49.0 g cyclohexanone in 100 mL acetonitrile. Add this solution dropwise to the refluxing mixture over 30–60 minutes.

-

Note: The slow addition maintains a high concentration of the acetonitrile anion relative to the ketone, suppressing self-condensation side reactions.

-

-

Reaction: Continue reflux for 2 hours after addition is complete.

-

Quench: Pour the hot reaction mixture onto 600 g of cracked ice.

-

Extraction: Separate the layers. Extract the aqueous phase with ether (

mL). Combine organic layers and wash with brine.[2] -

Purification (Crucial):

-

Concentrate the organic layer to obtain a yellow oil.

-

Steam Distillation: This step is vital to separate the product from heavy polymers. Collect distillate between 81–99°C.[2]

-

Fractional Distillation: Distill the oil under reduced pressure (bp 85–88°C at 15 mmHg).

-

-

Isomer Separation (Optional): If 100% isomeric purity is required (removing the ~17%

-isomer formed), treat the mixture with bromine in

Protocol B: Horner-Wadsworth-Emmons (High Precision)

Objective: High-yield synthesis with exclusive

-

Ylide Formation: Suspend NaH (1.1 eq) in dry THF at 0°C. Add diethyl cyanomethylphosphonate (1.1 eq) dropwise. Stir until

evolution ceases. -

Olefination: Add cyclohexanone (1.0 eq) dropwise at 0°C. Allow to warm to room temperature.

-

Workup: Quench with water, extract with ether, and distill.

Analytical Validation (Self-Validating Data)[2]

To confirm the synthesis of the correct isomer, compare the

| Feature | This compound ( | 1-Cyclohexenylacetonitrile ( |

| Vinyl Proton ( | 5.08 ppm (Singlet-like, exocyclic) | 5.65 ppm (Multiplet, endocyclic) |

| Methylene Protons | 2.0–2.8 ppm (Ring | 3.05 ppm (Side chain |

| IR Spectrum |

Graphviz Workflow for Identification:

Figure 2: NMR decision tree for validating the isomeric identity of the product.

References

-

DiBiase, S. A.; Beadle, J. R.; Gokel, G. W. "Synthesis of

-Unsaturated Nitriles from Acetonitrile: this compound and Cinnamonitrile". Organic Syntheses1984 , 62, 179. -

Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis".[6] Journal of the American Chemical Society1961 , 83, 1733.

-

Cope, A. C. et al. "Cyclohexylidenecyanoacetic Acid and 1-Cyclohexenylacetonitrile".[2] Organic Syntheses1951 , 31, 25. (Describes the incorrect isomer synthesis).

-

BenchChem. "2-Cyclohexylidene-2-phenylacetonitrile (Peonile) Data".[2] (Context for structural analogs).

Sources

- 1. researchgate.net [researchgate.net]

- 2. yelu.in [yelu.in]

- 3. Cas 3399-73-3,2-(1-CYCLOHEXENYL)ETHYLAMINE | lookchem [lookchem.com]

- 4. CA2632466C - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors - Google Patents [patents.google.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

A Quantum Chemical Exploration of Cyclohexylideneacetonitrile: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of cyclohexylideneacetonitrile. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the rationale behind computational choices, ensuring a robust and validated approach to the study of this versatile α,β-unsaturated nitrile.

Introduction: The Significance of this compound

This compound (C₈H₁₁N) is a molecule of interest in organic synthesis due to its conjugated nitrile group, which offers a rich landscape for chemical transformations.[1] Its synthesis, typically via a Knoevenagel condensation of cyclohexanone and acetonitrile, can lead to a mixture of the thermodynamically more stable α,β-unsaturated isomer (this compound) and the β,γ-unsaturated isomer (2-(1-cyclohexenyl)acetonitrile).[2] Understanding the subtle interplay of electronic and steric factors that govern the properties and reactivity of the desired α,β-isomer is crucial for its effective utilization in the synthesis of more complex molecules.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine these molecular intricacies.[3] By modeling the molecule at the subatomic level, we can predict a wide range of properties, from spectroscopic signatures to reaction pathways, offering insights that complement and guide experimental work.

Part 1: Foundational Computational Methodology: A Self-Validating Approach

The reliability of any computational study hinges on the judicious selection of theoretical methods and their validation against experimental data. This section outlines a robust protocol for the quantum chemical investigation of this compound.

Geometry Optimization: In Silico Molecular Scaffolding

The first and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy conformation.

Protocol: Geometry Optimization of this compound

-

Software Selection: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Initial Structure: Construct the 3D structure of this compound. The IUPAC name is 2-cyclohexylideneacetonitrile, with the SMILES string C1CCC(=CC#N)CC1.[1]

-

Method Selection: The DFT Advantage: Density Functional Theory (DFT) offers a favorable balance of computational cost and accuracy for organic molecules. The B3LYP functional is a workhorse in this domain, known for its reliability in predicting geometries.

-

Basis Set Choice: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in a molecule with a polar nitrile group and a π-system. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Execution: Perform a geometry optimization calculation. The successful completion of this step is indicated by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis: Confirming the Minimum and Predicting Spectra

A frequency calculation should always follow a geometry optimization. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (Infrared and Raman).

Protocol: Vibrational Analysis

-

Input: Use the optimized geometry from the previous step.

-

Calculation Type: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)) used for the optimization.

-

Analysis:

-

Confirmation of Minimum: Verify that all calculated vibrational frequencies are positive (real).

-

Spectral Prediction: The output will contain the predicted IR and Raman active vibrational modes and their corresponding frequencies and intensities. These can be compared with experimental spectra for validation. The characteristic C≡N stretching frequency in nitriles typically appears in the range of 2200-2300 cm⁻¹.

-

Spectroscopic Prediction: Bridging Theory and Experiment

A key aspect of validating computational results is the comparison of predicted spectroscopic data with experimental measurements. NMR spectroscopy is particularly powerful in this regard.

Protocol: NMR Chemical Shift Calculation

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.

-

Level of Theory: DFT functionals such as B3LYP or the ωB97XD functional, which includes dispersion corrections, paired with a suitable basis set (e.g., 6-311+G(d,p)), have been shown to provide accurate predictions for ¹H and ¹³C NMR chemical shifts.[4]

-

Referencing: Calculated isotropic shielding values must be converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). This is done by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the corresponding nucleus in TMS, calculated at the same level of theory.

-

Validation: The predicted ¹H NMR spectrum can be compared to the experimental data available for this compound. The experimental spectrum shows a multiplet for the olefinic proton at approximately 5.08 ppm.[2]

Part 2: Elucidating Electronic Structure and Reactivity

With a validated computational model, we can now delve into the electronic properties and reactivity of this compound.

Frontier Molecular Orbitals (FMOs): The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

Diagram: Frontier Molecular Orbital Analysis Workflow

Caption: Workflow for Frontier Molecular Orbital analysis.

For this compound, an α,β-unsaturated nitrile, the HOMO is expected to have significant contributions from the C=C double bond, while the LUMO will likely be localized on the C=C-C≡N conjugated system, with a significant coefficient on the β-carbon, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack.

For this compound, the MEP is expected to show a region of negative potential around the nitrogen atom of the nitrile group and a region of positive potential around the hydrogen atoms of the cyclohexyl ring.

Investigating Reaction Mechanisms: A Case Study of [3+2] Cycloaddition

The conjugated system in this compound makes it a good candidate for cycloaddition reactions, which are powerful tools for the synthesis of five-membered heterocyclic rings.[5] A computational investigation of a [3+2] cycloaddition reaction, for example, with a nitrile oxide, can provide valuable mechanistic insights.

Diagram: Computational Workflow for Reaction Mechanism Study

Caption: A general workflow for studying a chemical reaction mechanism.

By locating the transition state and calculating the activation energy, we can predict the feasibility and regioselectivity of the reaction. DFT studies on similar systems have shown that these reactions often proceed through a one-step, asynchronous mechanism.[3]

Part 3: Data Presentation and Interpretation

The quantitative data generated from these calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with experimental data.

Table 1: Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Calculated (B3LYP/6-311+G(d,p)) | Experimental[2] |

| Olefinic H | Value to be calculated | 5.08 (m) |

| Allylic H | Value to be calculated | 2.0–2.8 (m) |

| Other Ring H | Value to be calculated | 1.25–2.0 (m) |

Note: The calculated values are placeholders and would be populated upon performing the actual calculations.

Table 2: Calculated Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (B3LYP/6-31G(d,p)) | Expected Range |

| C≡N Stretch | Value to be calculated | 2200-2300 |

| C=C Stretch | Value to be calculated | 1620-1680 |

Note: The calculated values are placeholders and would be populated upon performing the actual calculations.

Conclusion and Future Directions

This guide has outlined a comprehensive and self-validating computational workflow for the study of this compound. By combining geometry optimization, vibrational analysis, and the prediction of spectroscopic properties, a reliable theoretical model can be established. This model can then be used to explore the molecule's electronic structure and reactivity, providing valuable insights for synthetic applications.

Future work should focus on obtaining a more complete set of experimental data for this compound, including ¹³C NMR, IR, and Raman spectra, to further validate the computational predictions. Additionally, the computational investigation of other reactions, such as hydrolysis or reduction of the nitrile group, would provide a more complete picture of the chemical behavior of this interesting molecule.

References

-

Jaroszewski, L. et al. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. PubMed. Available at: [Link]

-

Kaczmarek, R. et al. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. PMC. Available at: [Link]

-

Spyros, A. et al. (2017). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. MDPI. Available at: [Link]

-

Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Available at: [Link]

-

PubChem. (n.d.). Acetonitrile, 2-cyclohexylidene-. Available at: [Link]

Sources

- 1. Acetonitrile, 2-cyclohexylidene- | C8H11N | CID 97105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments [mdpi.com]

- 5. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cyclohexylideneacetonitrile as a Building Block for Heterocyclic Compounds

Executive Summary

Cyclohexylideneacetonitrile (CAS: 4435-18-1 ) is a pivotal

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Before initiating synthesis, verify the physicochemical properties of the starting material to ensure protocol adherence.

| Property | Data | Notes |

| IUPAC Name | 2-Cyclohexylideneacetonitrile | Also known as |

| Molecular Formula | MW: 121.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage |

| Boiling Point | 98–100 °C at 12 mmHg | Vacuum distillation recommended for purification |

| Density | 0.938 g/mL at 25 °C | |

| Solubility | Miscible in EtOH, DCM, THF | Low solubility in water |

| Stability | Light and air sensitive | Store under inert atmosphere at 2–8 °C |

Core Synthetic Protocols

Protocol A: Synthesis of this compound

The Foundation: Preparing the Building Block

While commercially available, in-house synthesis is often required to ensure freshness, as the commercial material can isomerize to the

Reagents:

-

Cyclohexanone (1.0 equiv)

-

Acetonitrile (Solvent & Reagent, excess)

-

Potassium Hydroxide (KOH) pellets (1.1 equiv)

-

Optional: Toluene (for azeotropic water removal if using catalytic method)

Procedure:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Base Preparation: Charge the flask with KOH pellets (0.55 mol) and dry acetonitrile (250 mL). Stir vigorously until the base is partially dissolved/suspended.

-

Addition: Heat the mixture to reflux. Add cyclohexanone (0.5 mol) dropwise over 45 minutes. The solution will turn yellow/orange.

-

Reaction: Continue reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.

-

Critical Checkpoint: Do not extend reflux beyond 5 hours to prevent oligomerization.

-

-

Workup: Cool the reaction to room temperature. Pour onto crushed ice (500 g) and acidify slightly with dilute HCl to pH 6 (prevents hydrolysis of nitrile).

-

Extraction: Extract with diethyl ether (

mL). Wash combined organics with brine, dry over -

Purification: Distill under reduced pressure (bp ~85–90 °C / 10 mmHg).

-

Yield: Expect 60–75%.

-

Purity Check:

NMR should show the vinyl proton signal at

-

Protocol B: The Gewald Reaction (Synthesis of Tetrahydrobenzo[ ]thiophenes)

The "Gold Standard" Application

This is the primary utility of this compound. It serves as the pre-formed

Target Molecule: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[

Reagents:

-

This compound (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Elemental Sulfur (

) (10 mmol) -

Morpholine (10 mmol, 1.0 equiv) or Diethylamine

-

Ethanol (30 mL)

Step-by-Step Protocol:

-

Mixing: In a 100 mL round-bottom flask, dissolve this compound and ethyl cyanoacetate in ethanol (30 mL).

-

Sulfur Addition: Add elemental sulfur powder in a single portion.

-

Catalysis: Add morpholine dropwise over 5 minutes.

-

Exotherm Warning: The reaction is exothermic. If running on >10g scale, use a water bath to maintain temperature <50 °C during addition.

-

-

Heating: Heat the heterogeneous mixture to 60–70 °C. Stirring is critical to disperse the sulfur.

-

Completion: The sulfur will dissolve as the reaction proceeds, and the product often precipitates as a solid. Reaction time is typically 2–4 hours.

-

Isolation: Cool to 0 °C in an ice bath. The product (thiophene derivative) will crystallize.

-

Filtration: Filter the solid, wash with cold ethanol (

mL), and dry. -

Recrystallization: Recrystallize from Ethanol/DMF if necessary.

Mechanistic Insight: The reaction proceeds via a Michael addition of the active methylene (ethyl cyanoacetate) to the this compound, followed by sulfur attack and cyclization.

Figure 1: Mechanistic pathway for the Gewald synthesis of thiophenes.

Protocol C: Synthesis of 2-Amino-4H-Pyrans

Multicomponent Cyclization Strategy

This compound can act as the Michael acceptor in the synthesis of fused pyran systems, which are valuable calcium channel blockers.

Reagents:

-

This compound (10 mmol)

-

Malononitrile (10 mmol)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (10 mmol)

-

Catalyst: Piperidine (cat.) or DABCO

-

Solvent: Ethanol/Water (1:1)

Protocol:

-

Preparation: Dissolve the aldehyde and malononitrile in Ethanol/Water. Stir for 10 mins to form the benzylidenemalononitrile in situ (or use pre-formed).

-

Addition: Add this compound and the base catalyst.

-

Reflux: Heat to reflux for 3–6 hours.

-

Workup: The product usually precipitates upon cooling. Filter and wash with cold ethanol.

Troubleshooting Note:

-

Self-Dimerization Risk: In the absence of a strong electrophile (like an aldehyde), this compound can react with malononitrile to form a spiro-dimer. Ensure the aldehyde is present in slight excess to favor the cross-reaction.

Analytical Data & Validation

| Compound Class | Key IR Signals ( | Key |

| This compound | 2215 (CN), 1630 (C=C) | 5.10 (s, =CH-CN), 2.1-2.3 (m, allylic |

| 2-Aminothiophene | 3400-3300 ( | 6.8-7.2 (br s, |

| 2-Amino-4H-Pyran | 3350 ( | 4.1-4.5 (s, CH-Ar), 6.5 (s, |

References

-

Preparation of this compound

- Cope, A. C.; D'Addieco, A. A.; Nace, D. E.; Johnson, P. E. Organic Syntheses, 1951, 31, 25.

-

The Gewald Reaction Mechanism & Scope

- Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte, 1966, 99, 94-100.

-

Sabnis, R. W. "The Gewald Reaction."[1] Methods in Organic Synthesis, 2004 .

-

Synthesis of Tetrahydrobenzo[b]thiophenes

- Putur, L. et al. "Synthesis of 2-aminothiophenes via the Gewald reaction." Arkivoc, 2008, xi, 234-245.

- Multicomponent Pyran Synthesis: Banerjee, S. et al. "Recent advances in the synthesis of 4H-pyrans." RSC Advances, 2016.

-

Safety Data (GHS)

-

PubChem CID 97105.

-

Sources

Application Notes & Protocols: Synthesis of Novel Bioactive Heterocycles from Cyclohexylideneacetonitrile

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the identification of versatile, readily accessible starting materials is paramount. Cyclohexylideneacetonitrile, a simple α,β-unsaturated nitrile, represents one such scaffold. Its synthesis is straightforward via a Knoevenagel condensation of cyclohexanone and acetonitrile, a process that is both scalable and cost-effective.[1][2] The true value of this molecule, however, lies in its reactive potential. The conjugated system, comprising a nucleophilic nitrile group and an electrophilic double bond, offers a rich playground for synthetic chemists to construct complex molecular architectures.

Derivatives of similar α,β-unsaturated nitriles have demonstrated a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[3] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for transforming this compound into novel, high-value heterocyclic derivatives. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, empowering researchers to not only replicate but also innovate upon these methods.

Part 1: Foundational Synthesis of this compound

Before exploring its derivatization, it is crucial to understand the synthesis of the starting material. The most common method is a base-catalyzed Knoevenagel condensation.

Causality of Experimental Choices:

-

Base Catalyst (Potassium Hydroxide): A strong base like KOH is required to deprotonate acetonitrile, which has a relatively high pKa. This generates the acetonitrile carbanion, a potent nucleophile.[1]

-

Reflux Conditions: The reaction requires heat to overcome the activation energy for both the initial nucleophilic attack on the cyclohexanone carbonyl and the subsequent dehydration step to form the stable conjugated double bond.

-

Work-up with Ice and Extraction: Pouring the hot reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which has low solubility in cold water. Subsequent extraction with a non-polar solvent like ether efficiently isolates the product from the aqueous phase containing inorganic salts.[1]

Protocol 1.1: Synthesis of this compound

Materials:

-

Potassium hydroxide (KOH), 85% pellets

-

Acetonitrile (CH₃CN)

-

Cyclohexanone (C₆H₁₀O)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Cracked ice

Equipment:

-

1-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Addition funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Equip the 1-L three-necked flask with a mechanical stirrer, reflux condenser, and an addition funnel.

-

Charge the flask with potassium hydroxide (33.0 g, 0.5 mol) and acetonitrile (250 mL).

-

Bring the mixture to a gentle reflux with stirring.

-

In the addition funnel, prepare a solution of cyclohexanone (49 g, 0.5 mol) in acetonitrile (100 mL).

-

Add the cyclohexanone solution dropwise to the refluxing mixture over a period of 30-60 minutes.

-

After the addition is complete, continue heating at reflux for an additional 2 hours.[1]

-

Allow the mixture to cool slightly, then pour the hot solution onto 600 g of cracked ice in a large beaker.

-

Transfer the resulting two-phase mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with 200 mL portions of diethyl ether.

-

Combine all organic extracts and wash them twice with 100 mL portions of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil is a mixture of α,β- and β,γ-isomers.[1] For most subsequent reactions, this mixture can be used directly. Further purification can be achieved by vacuum distillation if necessary.

Part 2: Synthesis of Thiophene Derivatives via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction that constructs highly substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[4][5] In our case, this compound acts as the pre-formed Knoevenagel adduct, streamlining the process.

Mechanistic Insight: The reaction begins with the base-catalyzed addition of elemental sulfur to the α-carbon of the nitrile, forming a thiolate intermediate. This intermediate then undergoes an intramolecular cyclization, attacking the nitrile carbon. A subsequent tautomerization and aromatization lead to the stable 2-aminothiophene ring system.[6] The choice of a base like morpholine or triethylamine is critical; it must be strong enough to facilitate the initial steps but not so strong as to cause unwanted side reactions.

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Protocol 2.1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

-

This compound

-

Elemental sulfur (S₈)

-

Morpholine

-

Ethanol (EtOH)

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter flask

Procedure:

-

In a 250 mL round-bottomed flask, combine this compound (12.1 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and ethanol (80 mL).

-

Add morpholine (8.7 mL, 0.1 mol) to the suspension with stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature. A solid product should precipitate.

-

Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to yield the crude 2-aminothiophene derivative.

-

For further purification, recrystallize the solid from ethanol.

| Parameter | Condition | Rationale |

| Stoichiometry | 1:1:1 (Nitrile:Sulfur:Base) | Ensures complete conversion of the limiting reagent. |

| Solvent | Ethanol | Good solubility for reactants at reflux, poor for product at RT. |

| Base | Morpholine | Acts as a catalyst for both condensation and sulfur addition.[7] |

| Temperature | Reflux (~78°C) | Provides sufficient energy for cyclization and aromatization. |

| Reaction Time | 2-4 hours | Typical duration for complete conversion monitored by TLC. |

Part 3: Synthesis of Pyran Derivatives via Multicomponent Reaction

Polyfunctionalized 4H-pyran derivatives are another class of valuable heterocycles known for a range of biological activities.[8][9] They can be synthesized efficiently through a one-pot, three-component reaction involving an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. By adapting this, we can use this compound as a Michael acceptor for the enolate of a 1,3-dicarbonyl compound.

Mechanistic Insight: This reaction is a classic example of a domino Michael addition-cyclization sequence.[9] A base catalyst deprotonates the active methylene compound (e.g., ethyl acetoacetate), which then acts as a nucleophile in a Michael (conjugate) addition to the electron-deficient double bond of this compound.[10] The resulting intermediate undergoes an intramolecular cyclization, where the enolate attacks the nitrile carbon, followed by tautomerization to yield the stable 4H-pyran derivative.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Cyclohexylidene-2-phenylacetonitrile|CAS 10461-98-0 [benchchem.com]